![molecular formula C23H25NO4 B2370241 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one CAS No. 869077-40-7](/img/structure/B2370241.png)
2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one
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Description
The compound “2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . This particular derivative has additional functional groups attached to the benzofuran core, including an ethoxyphenyl group, a hydroxy group, and a piperidylmethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran core, with the additional functional groups attached at specific positions on the core. The exact structure would need to be confirmed through techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxy group might be involved in hydrogen bonding or could act as a nucleophile in certain reactions . The ethoxyphenyl and piperidylmethyl groups could also influence the compound’s reactivity.Scientific Research Applications
Enzymatic Synthesis of Biobased Polyesters
Research on biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, has shown that these compounds can be polymerized with various diacid ethyl esters using enzymes. This method produces furan polyesters with desirable molecular weights and physical properties, indicating potential applications in creating sustainable and environmentally friendly materials (Yi Jiang et al., 2014).
Functional Electrolytes for Improved Cathode Performance
Additives derived from benzene and furan compounds have been investigated for their ability to enhance the cathode cycleability performance in batteries. These additives form a thin surface layer on the cathode, improving its efficiency and longevity (K. Abe et al., 2006).
Anticancer and Antiangiogenic Activities
Compounds with a benzofuran skeleton have been evaluated for their anticancer and antiangiogenic activities. Studies show that these compounds, particularly those with specific methoxy group placements, exhibit potent antiproliferative activity against cancer cells, suggesting their potential as therapeutic agents (R. Romagnoli et al., 2015).
Electrochromic Conducting Polymers
Research on electrochromic conducting polymers has explored the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, including furan derivatives. These polymers exhibit low redox switching potentials and high stability, indicating potential applications in electrochromic devices (G. Sotzing et al., 1996).
Renewable PET Production
Studies on the synthesis of biobased terephthalic acid precursors from furans and ethylene highlight the potential of furan compounds in creating renewable polyethylene terephthalate (PET) materials. These reactions, catalyzed by Lewis acid molecular sieves, demonstrate a sustainable route to important industrial polymers (J. Pacheco et al., 2015).
properties
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-27-20-9-5-4-8-16(20)14-21-22(26)17-10-11-19(25)18(23(17)28-21)15-24-12-6-3-7-13-24/h4-5,8-11,14,25H,2-3,6-7,12-13,15H2,1H3/b21-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERDUKIXWTYOP-STZFKDTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one |
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